Chemical structure and properties of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine
Chemical structure and properties of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine
Structural Dynamics, Regioselective Synthesis, and Pharmacological Utility
Executive Summary
This technical guide provides a comprehensive analysis of 3-(4-nitrophenyl)isoxazol-5-amine (CAS: 119162-48-0), a critical heterocyclic intermediate in medicinal chemistry. Unlike generic overviews, this document focuses on the regioselective challenges in its synthesis (differentiating 3-amino vs. 5-amino isomers), its tautomeric behavior in solution, and its utility as a pharmacophore precursor. The content is designed for application scientists requiring actionable protocols and mechanistic insight.
Chemical Identity & Structural Analysis[1][2][3][4]
The compound features a 5-membered isoxazole ring substituted at the 3-position with a para-nitrophenyl group and at the 5-position with a primary amine. This specific substitution pattern creates a "push-pull" electronic system, where the electron-withdrawing nitro group (
2.1 Key Identifiers
| Property | Data |
| IUPAC Name | 3-(4-Nitrophenyl)-1,2-oxazol-5-amine |
| CAS Number | 119162-48-0 |
| Molecular Formula | |
| Molecular Weight | 205.17 g/mol |
| SMILES | C1=CC(=CC=C1C2=NOC(=C2)N)[O-] |
| Polar Surface Area | ~98 Ų (High polarity due to nitro/amine/heterocycle) |
2.2 Tautomeric Equilibrium
A critical often-overlooked feature of 5-aminoisoxazoles is their annular tautomerism . While the amino form (A) is dominant in the solid state, the imino form (B) becomes significant in polar aprotic solvents (like DMSO) used in biological assays. This equilibrium affects nucleophilicity during derivatization.[1]
-
Form A (Amino):
(Aromatic, stable solid) -
Form B (Imino):
(Polar, reactive species)
Synthetic Pathway: The Regioselectivity Challenge
Synthesizing 3-(4-nitrophenyl)isoxazol-5-amine requires precise control over the condensation of 3-(4-nitrophenyl)-3-oxopropanenitrile (4-nitrobenzoylacetonitrile) with hydroxylamine .
The Challenge: Hydroxylamine has two nucleophilic sites (N and O), and the
-
Kinetic Product (Low pH/Temp): Attack on the nitrile carbon
yields 3-amino -5-arylisoxazole. -
Thermodynamic Product (High pH/Temp): Attack on the ketone carbonyl
yields 5-amino -3-arylisoxazole (Target).
3.1 Reaction Mechanism & Workflow
To exclusively obtain the 5-amine target, the reaction must be driven thermodynamically using basic conditions (pH > 8) and heat. This promotes the initial attack of hydroxylamine on the ketone carbonyl, followed by cyclization onto the nitrile.[2]
Figure 1: Regioselective synthesis pathway favoring the 5-amino isomer via basic thermodynamic control.
3.2 Validated Experimental Protocol
Note: This protocol is based on standard methodologies for 3-aryl-5-aminoisoxazoles [1].
Reagents:
-
3-(4-Nitrophenyl)-3-oxopropanenitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium Hydroxide (2.5 eq)
-
Ethanol/Water (1:1 v/v)
Step-by-Step Procedure:
-
Preparation: Dissolve hydroxylamine hydrochloride in a minimum amount of water. Add this to a stirred solution of 3-(4-nitrophenyl)-3-oxopropanenitrile in ethanol.
-
Basification: Slowly add aqueous NaOH (20%) dropwise. Monitor pH; ensure it stabilizes above pH 9. Crucial: Low pH favors the wrong isomer.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting nitrile spot should disappear.
-
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (approx. 5x reaction volume).
-
Precipitation: Neutralize carefully with dilute HCl to pH 7. The product will precipitate as a yellow/orange solid.
-
Purification: Filter the solid. Recrystallize from Ethanol or DMF/Water to remove trace amide byproducts.
Physicochemical Profiling
Understanding the physical behavior of this compound is essential for assay development and formulation.
| Property | Characteristics | Implications for Research |
| Solubility (Water) | < 0.1 mg/mL (Poor) | Requires micronization or cosolvents for aqueous assays. |
| Solubility (Organic) | High in DMSO, DMF; Moderate in Acetone/Ethanol. | DMSO is the preferred vehicle for in vitro stock solutions (typically 10-20 mM). |
| Melting Point | > 200°C (Decomposition likely) | High lattice energy due to intermolecular H-bonding (Amine donor |
| Stability | Stable to air/moisture. Light sensitive. | Store in amber vials. Nitro group is susceptible to reduction by DTT or TCEP in biochemical buffers. |
Pharmacological Potential & Applications[4][6][9][10][11][12]
5.1 Drug Discovery Scaffold
The 3-aryl-5-aminoisoxazole motif is a privileged structure found in various bioactive agents, serving as a bioisostere for pyrazoles and isothiazoles.
-
Kinase Inhibition: The 5-amino group acts as a key hydrogen bond donor to the hinge region of kinase ATP-binding pockets.
-
Antimicrobial Activity: Isoxazoles with nitro-aryl substituents have demonstrated potency against Gram-positive bacteria (e.g., S. aureus) by interfering with bacterial cell wall synthesis [2].
5.2 Synthetic Utility (The "Nitro Handle")
The para-nitro group is rarely the final pharmacophore due to toxicity concerns (metabolic reduction). Instead, it serves as a "masked" aniline.
-
Reduction:
-
Derivatization: The resulting diamine (3-(4-aminophenyl)isoxazol-5-amine) allows for the creation of extended sulfonamide or amide libraries, common in COX-2 inhibitors (e.g., Valdecoxib analogs).
References
-
Regioselectivity in Isoxazole Synthesis: Johnson, L., et al. (2013). "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(02), 171-173.[2]
-
Biological Activity of Isoxazoles: Chikkula, K.V., et al. (2024). "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis.
-
Tautomerism in Heterocycles: Lim, F. P. L., et al. (2020). "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances, 10, 43273-43282. (Provides mechanistic parallel for amino-azole tautomerism).
-
Compound Data: PubChem Compound Summary for CID 12826372 (3-(4-Nitrophenyl)-5-isoxazolamine).
